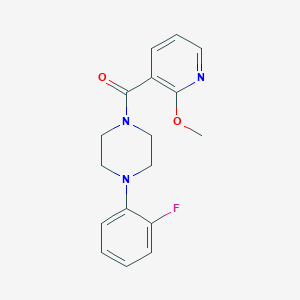

(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of this compound and its analogues has been studied extensively. The structure-activity relationship of these analogues has been analyzed using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 . The results of these studies can guide the synthesis of more potent and selective inhibitors .Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its activity. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación

Inhibitor of Human Equilibrative Nucleoside Transporters

This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a molecule and its biological activity . In this case, the compound was used to study its inhibitory effects on ENT1 and ENT2 .

In Vitro Models

The compound has been used in in vitro models, specifically nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 . This allows researchers to study the effects of the compound on these transporters in a controlled environment .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines.

Docking Simulations and Molecular Dynamics

The compound has been used in in silico docking simulations and molecular dynamics . These are computational methods used to predict how small molecules, such as drug candidates, interact with a receptor of known 3D structure .

Absorption, Distribution, Metabolism, and Excretion Calculations

The compound has been used in absorption, distribution, metabolism, and excretion (ADME) calculations . These calculations are important in drug discovery and development as they predict how a drug will be absorbed, distributed, metabolized, and excreted by the body .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the nucleoside transport pathway by inhibiting ENTs. This can impact nucleotide synthesis and the regulation of adenosine function . The exact downstream effects depend on the specific cellular context and the balance between different nucleoside transporters.

Pharmacokinetics

Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect

Result of Action

The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This can affect various cellular processes that depend on nucleoside transport, including nucleotide synthesis and adenosine signaling .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c1-23-16-13(5-4-8-19-16)17(22)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCNRDOJDWAKMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)

![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)

![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)

![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)